molecular formula C17H14ClN3 B1242094 7-chloro-N-[(E)-(2-methylphenyl)methylideneamino]quinolin-4-amine

7-chloro-N-[(E)-(2-methylphenyl)methylideneamino]quinolin-4-amine

Cat. No. B1242094
M. Wt: 295.8 g/mol
InChI Key: NQAPTYPJVMULPE-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-N-[(2-methylphenyl)methylideneamino]-4-quinolinamine is a member of quinolines and an organochlorine compound.

Scientific Research Applications

Immune Response Modifiers

Imiquimod, a derivative of the quinolin-4-amine class, has shown to activate the immune system through localized induction of cytokines. This activation leads to immunoregulatory, antiviral, antiproliferative, and antitumor activities. It has been considered an innovative topical agent for treating various cutaneous diseases, such as genital warts, genital herpes, molluscum contagiosum, basal cell carcinoma, and psoriasis (Syed, 2001).

Corrosion Inhibitors

Quinoline derivatives have been recognized for their anticorrosive properties. These compounds effectively form stable chelating complexes with surface metallic atoms through coordination bonding, highlighting their application in protecting metallic surfaces against corrosion. This property is particularly relevant in industrial applications where corrosion resistance is crucial (Verma, Quraishi, & Ebenso, 2020).

Biological Significance of Mutagenic Heterocyclic Aromatic Amines

The formation of heterocyclic aromatic amines (HAAs) during the cooking of protein-rich foods and their potential mutagenic and carcinogenic effects have been studied. Despite their potent mutagenic activity, the actual impact on human health from dietary levels of HAAs, including quinoline derivatives, remains uncertain. This highlights the need for more research to understand their health implications fully (Stavric, 1994).

Antimicrobial and Antitumor Activities

Quinoline and its derivatives have been a focus of research due to their broad spectrum of antimicrobial and antitumor activities. These compounds have been used in the development of new chemotherapeutic agents, showcasing the therapeutic potential of quinoline nucleus in combating various ailments, especially cancer and malaria (Hussaini, 2016).

properties

Product Name

7-chloro-N-[(E)-(2-methylphenyl)methylideneamino]quinolin-4-amine

Molecular Formula

C17H14ClN3

Molecular Weight

295.8 g/mol

IUPAC Name

7-chloro-N-[(E)-(2-methylphenyl)methylideneamino]quinolin-4-amine

InChI

InChI=1S/C17H14ClN3/c1-12-4-2-3-5-13(12)11-20-21-16-8-9-19-17-10-14(18)6-7-15(16)17/h2-11H,1H3,(H,19,21)/b20-11+

InChI Key

NQAPTYPJVMULPE-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=N/NC2=C3C=CC(=CC3=NC=C2)Cl

Canonical SMILES

CC1=CC=CC=C1C=NNC2=C3C=CC(=CC3=NC=C2)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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